molecular formula C18H19NO5S2 B5004144 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE

3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE

Cat. No.: B5004144
M. Wt: 393.5 g/mol
InChI Key: AYCMQAXSSYRION-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a morpholinocarbothioyl group and a methoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of morpholine with carbon disulfide to form morpholinocarbothioyl chloride. This intermediate is then reacted with 3-aminophenol to produce 3-(morpholinocarbothioyl)phenol. Finally, the phenol derivative is sulfonated with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE involves its interaction with specific molecular targets. The morpholinocarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the methoxybenzenesulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXYBENZOATE
  • 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXYBENZAMIDE
  • 3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXYBENZALDEHYDE

Uniqueness

3-(MORPHOLINOCARBOTHIOYL)PHENYL 4-METHOXY-1-BENZENESULFONATE is unique due to the presence of both morpholinocarbothioyl and methoxybenzenesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-22-15-5-7-17(8-6-15)26(20,21)24-16-4-2-3-14(13-16)18(25)19-9-11-23-12-10-19/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCMQAXSSYRION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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